molecular formula C12H11BrN2O4 B13487215 Methyl 2-bromo-4-(2,4-dioxohexahydropyrimidin-1-yl)benzoate

Methyl 2-bromo-4-(2,4-dioxohexahydropyrimidin-1-yl)benzoate

Cat. No.: B13487215
M. Wt: 327.13 g/mol
InChI Key: QDRUYSNBCRAZAI-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromine atom at the second position and a 2,4-dioxo-1,3-diazinan-1-yl group at the fourth position on the benzoate ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzoate can be achieved through several methodsThe reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Methyl 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzoate involves its interaction with specific molecular targets. The bromine atom and the 2,4-dioxo-1,3-diazinan-1-yl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Properties

Molecular Formula

C12H11BrN2O4

Molecular Weight

327.13 g/mol

IUPAC Name

methyl 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzoate

InChI

InChI=1S/C12H11BrN2O4/c1-19-11(17)8-3-2-7(6-9(8)13)15-5-4-10(16)14-12(15)18/h2-3,6H,4-5H2,1H3,(H,14,16,18)

InChI Key

QDRUYSNBCRAZAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCC(=O)NC2=O)Br

Origin of Product

United States

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